Home > Products > Screening Compounds P20040 > trans-Hydroxy Praziquantel
trans-Hydroxy Praziquantel - 134924-68-8

trans-Hydroxy Praziquantel

Catalog Number: EVT-1200862
CAS Number: 134924-68-8
Molecular Formula: C19H24N2O3
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of trans-Hydroxy Praziquantel can be approached through several methods, often involving the modification of the original Praziquantel structure. One notable method includes the use of ethanolamine in a telescoped synthesis process that improves yield and purity. This process involves several key steps:

  1. Starting Material: Phenethylamine is used as the primary starting material.
  2. Reagents: Chloroacetyl chloride and sodium hydroxide are employed in the initial reaction to form an intermediate.
  3. Cyclization: The formation of the piperazine ring occurs through a reaction with cyclohexanecarbonyl chloride.
  4. Final Steps: The reaction conditions are optimized using concentrated sulfuric acid for cyclization, yielding trans-Hydroxy Praziquantel with high efficiency (up to 85% yield) and purity through crystallization techniques .
Molecular Structure Analysis

Trans-Hydroxy Praziquantel has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound features:

  • Molecular Formula: C₁₂H₁₄ClN₃O₂
  • Molecular Weight: Approximately 273.7 g/mol
  • Functional Groups: Hydroxy group (-OH), carbonyl groups (C=O), and a piperazine ring.
  • Stereochemistry: The trans configuration refers to the orientation of substituents around the double bond, which is crucial for its biological activity.

The crystal structure analysis indicates that trans-Hydroxy Praziquantel crystallizes in a monoclinic space group, showcasing specific intermolecular interactions that enhance its stability and solubility profiles .

Chemical Reactions Analysis

Trans-Hydroxy Praziquantel participates in various chemical reactions that can modify its structure or enhance its activity:

  1. Hydroxylation Reactions: The introduction of hydroxy groups can alter solubility and reactivity.
  2. Acylation Reactions: These reactions can be employed to create derivatives with enhanced pharmacological properties.
  3. Degradation Pathways: Understanding the degradation pathways is essential for evaluating stability under physiological conditions.

The reactivity profile of trans-Hydroxy Praziquantel suggests that it could undergo further modifications to improve therapeutic efficacy or reduce side effects .

Mechanism of Action

The mechanism of action of trans-Hydroxy Praziquantel primarily involves:

  • Calcium Ion Influx: The compound promotes calcium ion influx into parasitic cells, leading to muscle contraction and paralysis.
  • Alteration of Membrane Permeability: It disrupts the integrity of the parasite's cell membrane, causing cellular damage.
  • Targeting Specific Ion Channels: Trans-Hydroxy Praziquantel activates specific transient receptor potential channels in schistosomes, enhancing calcium signaling which is crucial for their motility and survival.

This mechanism underscores its effectiveness as an anthelmintic agent, particularly against schistosomes .

Physical and Chemical Properties Analysis

Trans-Hydroxy Praziquantel exhibits several notable physical and chemical properties:

  • Solubility: It shows increased solubility in polar solvents, which is beneficial for formulation purposes.
  • Melting Point: The melting point is typically higher than that of its parent compound due to the presence of additional hydrogen bonding from the hydroxy group.
  • Stability: The compound is relatively stable under standard laboratory conditions but may undergo hydrolysis or oxidation if not stored properly.

These properties are critical for developing effective pharmaceutical formulations .

Applications

Trans-Hydroxy Praziquantel has significant applications in both research and clinical settings:

  1. Anthelmintic Therapy: It serves as a potential candidate for treating various helminth infections, particularly schistosomiasis.
  2. Pharmacological Studies: Researchers investigate its efficacy compared to other derivatives to optimize treatment protocols.
  3. Formulation Development: Its solubility and stability profiles make it suitable for developing oral or injectable formulations aimed at improving bioavailability.
Introduction

Significance of trans-Hydroxy Praziquantel in Anthelmintic Therapy

trans-4-Hydroxy praziquantel (trans-4-OH-PZQ) is the primary oxidative metabolite of the anthelmintic drug praziquantel (PZQ). It is formed predominantly via cytochrome P450 (CYP)-mediated hydroxylation, with CYP2C19, CYP3A4, CYP2J2, and CYP2C9 identified as key enzymes [4] [10]. Unlike the racemic PZQ parent compound, trans-4-OH-PZQ exhibits intrinsic antischistosomal activity, contributing significantly to the efficacy of PZQ therapy. Studies confirm its potency against Schistosoma haematobium and S. mansoni, with in vitro IC₅₀ values of 1.47 μg/mL (comparable to racemic PZQ at 0.03 μg/mL) [2] [5]. Stereoselectivity is a critical feature: The R-enantiomer of trans-4-OH-PZQ mirrors the activity of the active R-PZQ enantiomer, inducing tegumental damage, Ca²⁺ influx, and paralysis in adult worms [5] [9]. This metabolite therefore represents a therapeutically active entity, not merely an inactivation product.

Table 1: Metabolic Pathway and Bioactivity of trans-4-OH-PZQ

PropertyDetailReference
Primary Formation RouteCYP2C19/CYP3A4/CYP2J2-mediated hydroxylation of R-PZQ [4] [10]
Antischistosomal ActivityIC₅₀ against S. haematobium: 1.47 μg/mL [2]
StereoselectivityR-trans-4-OH-PZQ induces tegumental damage & Ca²⁺ influx; S-isomer inactive [5] [9]
Contribution to EfficacySynergistic with R-PZQ; active against juvenile and adult worms [5] [6]

Historical Context and Discovery of trans-Hydroxy Praziquantel

The identification of trans-4-OH-PZQ emerged in the early 1980s alongside pharmacological studies of PZQ. Initial research focused on PZQ’s mechanism revealed a major polar metabolite detectable in human plasma and urine. By 1992, chiral separation techniques enabled the isolation of R- and S-enantiomers of both PZQ and trans-4-OH-PZQ, confirming the superior anthelmintic activity of the R-enantiomers [5]. R-trans-4-OH-PZQ demonstrated near-equivalent efficacy to R-PZQ against S. mansoni in vitro (ED₅₀ ~0.01 μg/mL), altering parasite morphology (tegumental blebbing, contraction) [5].

Analytical characterization advanced significantly with liquid chromatography-mass spectrometry (LC-MS/MS). Studies in the 2010s–2020s quantified plasma concentrations of trans-4-OH-PZQ in treated populations, revealing its correlation with PZQ exposure and pharmacogenetic variants [4] [6] [10]. Key milestones include:

  • 1980s: Detection of PZQ metabolites in human biofluids.
  • 1992: SEM studies demonstrating R-trans-4-OH-PZQ-induced tegumental damage [5].
  • 2010s: Development of UPLC-MS/MS methods for precise quantification in clinical studies [4] [10].
  • 2020s: Pharmacogenomic studies linking CYP polymorphisms to metabolite ratios [4] [10].

Table 2: Analytical Evolution in Characterizing trans-4-OH-PZQ

EraKey Analytical MethodDiscovery
1980-1990sThin-layer chromatography, HPLCDetection of hydroxylated PZQ metabolites; initial chiral separation
1990s-2000sChiral HPLC, Scanning Electron MicroscopyConfirmation of R-trans-4-OH-PZQ bioactivity; morphological effects
2010s-2020sUPLC-MS/MS, PharmacogeneticsHigh-sensitivity quantification; impact of CYP2C19/CYP2J2 on metabolic ratios [4] [10]

Role in Schistosomiasis Control and Global Health

trans-4-OH-PZQ underpins the global schistosomiasis control strategy reliant on mass drug administration (MDA) of PZQ. As the sole therapeutic option for 251 million people requiring preventive chemotherapy (WHO 2021 data), PZQ’s efficacy hinges partly on this metabolite [8]. Pharmacogenetic studies reveal that polymorphisms in metabolizing enzymes directly influence trans-4-OH-PZQ exposure:

  • Carriers of loss-of-function alleles in CYP2C19 (2, *3) exhibit reduced *trans-4-OH-PZQ/PZQ metabolic ratios (MR), lowering metabolite exposure [4] [10].
  • The CYP2J27 allele enhances *trans-4-OH-PZQ formation, increasing MRs [10].These variations contribute to inter-individual and inter-population differences in treatment efficacy, particularly in Africa, where CYP2C19 poor metabolizer genotypes are prevalent [4] [10].

Table 3: Impact of trans-4-OH-PZQ Variability on Schistosomiasis Control

FactorEffect on trans-4-OH-PZQProgrammatic Implication
CYP2C192/3 alleles↓ Metabolic ratio (MR)Potential suboptimal exposure in poor metabolizers (~20% Africans) [4] [10]
CYP2J2*7 allele↑ Metabolic ratio (MR)Enhanced metabolite exposure; possible efficacy advantage [10]
MDA coverageDependence on population PKCritical for reaching WHO elimination goals (2021–2030 roadmap) [8]

Regional elimination programs are advancing: China, Egypt, Brazil, and Cambodia have transitioned toward interruption of transmission via intensive MDA [8]. The pharmacodynamics of trans-4-OH-PZQ—acting synergistically with PZQ on schistosome TRP channels (Sm.TRPMPZQ) to induce Ca²⁺-mediated paralysis—makes it indispensable for this progress [9]. Research continues to explore metabolite monitoring as a biomarker for optimizing MDA in diverse genetic landscapes.

Properties

CAS Number

134924-68-8

Product Name

trans-Hydroxy Praziquantel

IUPAC Name

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2

InChI Key

OKTGUGBZQBTMHZ-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O

Synonyms

1,2,3,6,7,11b-Hexahydro-2-[(cis-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one; cis-(+/-)-1,2,3,6,7,11b-Hexahydro-2-[(4-hydroxycyclohexyl)carbonyl]- 4H-pyrazino[2,1-a]isoquinolin-4-one;

Canonical SMILES

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.